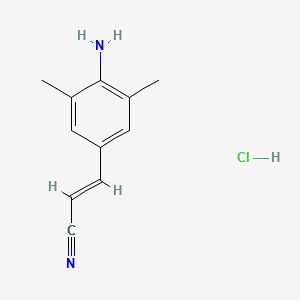

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride

説明

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (CAS: 661489-23-2) is a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved by the U.S. FDA for HIV treatment . Its molecular formula is C₁₁H₁₃ClN₂ (MW: 208.69), featuring an (E)-configured acrylonitrile group attached to a 4-amino-3,5-dimethylphenyl moiety .

特性

IUPAC Name |

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOHGCHPDMVOD-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1N)C)/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738205 | |

| Record name | (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661489-23-2 | |

| Record name | (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride typically involves the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Key Applications

-

Synthesis of Rilpivirine

- (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride is a crucial intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The compound can be synthesized by reacting it with 4-(4-chloropyrimidin-2-ylamino)benzonitrile in the presence of p-toluene sulfonic acid and N-methylpyrrolidone, yielding higher efficiency and purity compared to previous methods .

- Inhibition of HIV Strains

- Preparation of Pyrimidines

Case Study 1: Synthesis Process Optimization

A study outlined a novel synthesis route for rilpivirine using this compound. The process involved heating a mixture of 4-iodo-2,6-dimethyl-benzenamine and acrylonitrile under specific conditions to produce the desired compound efficiently. The method was noted for its eco-friendliness and cost-effectiveness, making it suitable for industrial applications .

Case Study 2: Quality Control in Rilpivirine Production

Research indicated that during the synthesis of rilpivirine from this compound, impurities could form that affect the quality of the final product. The study emphasized the need for rigorous quality control measures to ensure that these impurities do not compromise the efficacy of rilpivirine as an antiviral agent .

作用機序

The mechanism of action of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the acrylonitrile moiety can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Key Properties:

- Physical State : Pale green to light orange crystalline solid .

- Solubility: Soluble in dichloromethane, ethyl acetate, methanol, and toluene .

- Synthesis: Prepared via refluxing (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide with phosphorus oxychloride, followed by HCl treatment in ethanol (95% yield) .

Comparison with Structurally Related Compounds

The compound is compared to impurities, intermediates, and derivatives involved in Rilpivirine synthesis or HIV drug development.

Table 1: Structural and Functional Comparisons

Functional Group Impact on Activity

- Amino Group vs. Hydroxy Group: Replacement of the amino group with a hydroxy group (as in Intermediate 8b) reduces hydrogen-bonding capacity, critical for NNRTI binding to HIV reverse transcriptase .

- E vs. Z Configuration : Impurity-D (Z-isomer) exhibits steric hindrance, diminishing antiviral efficacy compared to the E-isomer .

Isotopic Effects

The deuterated analog (CAS: 1795136-56-9) retains similar physical properties but demonstrates enhanced metabolic stability due to deuterium’s kinetic isotope effect, a strategy to prolong drug half-life .

生物活性

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₁H₁₂N₂·HCl

- Molecular Weight : 208.69 g/mol

- CAS Number : 661489-23-2

- Structure : The compound features a phenyl ring substituted with amino and dimethyl groups, linked to an acrylonitrile moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : It has shown potential in inhibiting HIV strains resistant to reverse transcriptase inhibitors, suggesting a role in antiviral therapy .

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. It has been noted for its cytotoxicity against various cancer cell lines .

- Antibacterial Effects : Research indicates that it may possess antibacterial properties, although specific data on its efficacy against particular strains are still being evaluated .

Antiviral Activity

A study highlighted the effectiveness of this compound against HIV strains. The compound demonstrated significant inhibition of viral replication in vitro, indicating its potential as a therapeutic agent for HIV treatment .

Anticancer Activity

Research conducted on various cancer cell lines showed that this compound can significantly inhibit cell proliferation. For instance, it exhibited IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells and displayed better growth inhibition than the standard drug 5-Fluorouracil .

Antibacterial Activity

The compound was also evaluated for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. It exhibited a minimum inhibitory concentration (MIC) of 0.25–1 µg/mL against several bacterial strains, indicating strong antibacterial potential .

Case Studies

- Case Study on Cancer Therapy :

- Toxicology Assessment :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。